molecular formula C21H28N4O3 B10960744 1-methyl-3-(morpholin-4-ylcarbonyl)-N-[1-(4-propylphenyl)ethyl]-1H-pyrazole-5-carboxamide

1-methyl-3-(morpholin-4-ylcarbonyl)-N-[1-(4-propylphenyl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10960744
M. Wt: 384.5 g/mol
InChI Key: RHXGYWBRRQTIBF-UHFFFAOYSA-N
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Description

1-METHYL-3-(MORPHOLINOCARBONYL)-N-[1-(4-PROPYLPHENYL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a morpholinocarbonyl group, and a propylphenyl group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-METHYL-3-(MORPHOLINOCARBONYL)-N-[1-(4-PROPYLPHENYL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the morpholinocarbonyl group: This step involves the reaction of the pyrazole intermediate with morpholine and a suitable carbonyl source.

    Attachment of the propylphenyl group: This can be done through a substitution reaction using a propylphenyl halide and the pyrazole intermediate.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

1-METHYL-3-(MORPHOLINOCARBONYL)-N-[1-(4-PROPYLPHENYL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-METHYL-3-(MORPHOLINOCARBONYL)-N-[1-(4-PROPYLPHENYL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a ligand for studying protein-ligand interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-METHYL-3-(MORPHOLINOCARBONYL)-N-[1-(4-PROPYLPHENYL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-METHYL-3-(MORPHOLINOCARBONYL)-N-[1-(4-PROPYLPHENYL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar chemical properties and reactivity.

    Morpholine derivatives: Compounds containing the morpholine group may exhibit similar biological activities and applications.

    Phenyl derivatives:

Properties

Molecular Formula

C21H28N4O3

Molecular Weight

384.5 g/mol

IUPAC Name

2-methyl-5-(morpholine-4-carbonyl)-N-[1-(4-propylphenyl)ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C21H28N4O3/c1-4-5-16-6-8-17(9-7-16)15(2)22-20(26)19-14-18(23-24(19)3)21(27)25-10-12-28-13-11-25/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,22,26)

InChI Key

RHXGYWBRRQTIBF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=NN2C)C(=O)N3CCOCC3

Origin of Product

United States

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